1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Formation of the Azide: The starting material, 2-bromoethylpyridine, is reacted with sodium azide to form 2-azidoethylpyridine.
Cycloaddition Reaction: The 2-azidoethylpyridine is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole or pyridine rings.
Reduction: Reduced forms of the triazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-4-yl)ethan-1-one: Another pyridine derivative with different functional groups.
N-(pyridin-2-yl)amides: Compounds with similar pyridine rings but different substituents.
3-bromoimidazo[1,2-a]pyridines: Compounds with a similar heterocyclic structure but different ring systems.
Uniqueness
1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a pyridine ring and a triazole ring, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-(2-pyridin-2-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-4-8-3-1-2-5-11-8/h1-3,5,7H,4,6,10H2 |
InChI Key |
ANLGNXUXYFITQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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